Scientific Field: Organic chemistry and materials science.
Summary: 4-Bromophenylacetonitrile serves as a versatile building block for synthesizing various organic compounds.
Methods of Application: It can be used in reactions such as the Yamamoto coupling to create new fluorene-based alternating polymers.
Results/Outcomes: These polymers may find applications in optoelectronic devices, sensors, or other functional materials.
Scientific Field: Materials science and electronics.
Summary: 4-Bromophenylacetonitrile is employed in the synthesis of N-methyl-3,4-bis(4-(N-(1-naphthyl)phenylamino)phenyl)maleimide, a non-doped red OLED material.
Methods of Application: Incorporation into the OLED device structure.
Results/Outcomes: The resulting OLED material exhibits red emission properties suitable for display technologies.
Scientific Field: Organic chemistry.
Methods of Application: Reduction reaction.
Results/Outcomes: Formation of 4-bromophenylethylamine, which may have applications in pharmaceutical or chemical synthesis.
4-Bromophenylacetonitrile is an organic compound with the chemical formula C₈H₆BrN. It is a white to brown crystalline solid []. While not naturally occurring, it is a useful intermediate in organic synthesis [].
The key feature of 4-Bromophenylacetonitrile's structure is the combination of an aromatic ring (benzene) with a nitrile group (C≡N) and a one-carbon linker (CH₂) attached to the para (4th) position of the benzene ring. The presence of the bromine atom (Br) on the para position also influences its chemical properties [].
4-Bromophenylacetonitrile is a versatile building block used in various organic syntheses. Here are some notable reactions:
C₈H₆BrN ( + 4H) -> C₈H₁₀BrN4-Bromophenylacetonitrile 4-Bromophenylethylamine
Acute Toxic;Irritant